BenchChemオンラインストアへようこそ!

N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

NaV1.7 Pain State-Dependent Antagonist

N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (CAS: 1241684-36-5) is a synthetic sulfonylpiperazine acetamide derivative. Its core structure is a functionalized piperazine, a privileged scaffold in medicinal chemistry.

Molecular Formula C22H27N3O3S
Molecular Weight 413.54
CAS No. 1241684-36-5
Cat. No. B2798688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
CAS1241684-36-5
Molecular FormulaC22H27N3O3S
Molecular Weight413.54
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C22H27N3O3S/c1-18-7-6-8-19(2)22(18)23-21(26)17-24-12-14-25(15-13-24)29(27,28)16-11-20-9-4-3-5-10-20/h3-11,16H,12-15,17H2,1-2H3,(H,23,26)/b16-11+
InChIKeyOZPVKLKAIORPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide: A Selective NaV1.7 Antagonist for Pain and Ion Channel Research


N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (CAS: 1241684-36-5) is a synthetic sulfonylpiperazine acetamide derivative. Its core structure is a functionalized piperazine, a privileged scaffold in medicinal chemistry. This compound is specifically profiled as a state-dependent antagonist of the human NaV1.7 voltage-gated sodium channel, a genetically validated target for pain [1]. The presence of an (E)-styrenesulfonyl group at the piperazine 4-position and a 2,6-dimethylphenyl acetamide moiety distinguishes it from simpler piperazine derivatives. Its initial characterization establishes an IC50 of 240 nM against partially inactivated NaV1.7, with a notable degree of state-dependence compared to the resting state, making it a valuable tool compound for studying voltage-gated sodium channel pharmacology [1].

Why N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide Cannot Be Interchanged with Generic Piperazine Derivatives


Simple substitution with other N-phenylacetamide piperazines or unsubstituted sulfonylpiperazines is not scientifically valid for projects targeting NaV1.7 or related ion channels. The specific combination of the 2,6-dimethylphenyl acetamide moiety and the (E)-styrenesulfonyl group in this compound confers a unique state-dependent binding profile on NaV1.7 that is not recapitulated by close analogs. For instance, a positional isomer with 2,5-dimethyl substitution (CAS 1002484-56-1) or the N-phenyl analog (CAS 1241691-50-8) demonstrates how minor structural changes can alter the compound's pharmacological properties . This structure-activity relationship is critical, as generic piperazine derivatives will not provide the same study outcomes, leading to potential misinterpretation of target validation experiments.

Quantitative Differentiation of N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide


State-Dependent NaV1.7 Antagonism vs. Non-Inactivated State

The compound demonstrates significant state-dependent inhibition of the human NaV1.7 channel. It exhibits an IC50 of 240 nM against the partially inactivated channel state, which is critical for pathological pain signaling. This contrasts sharply with an IC50 of 3,000 nM against the non-inactivated (resting) state, yielding a state-dependence ratio of 12.5-fold [1]. This profile suggests a preferential interaction with channels during high-frequency firing, a key requirement for therapeutic sodium channel blockers.

NaV1.7 Pain State-Dependent Antagonist Patch Clamp

Potency Comparison at Partially Inactivated NaV1.7: PatchXpress vs. Manual Patch Clamp

The compound's activity has been confirmed across two distinct electrophysiology platforms. The PatchXpress automated system recorded an IC50 of 240 nM, while manual whole-cell patch clamp experiments yielded an IC50 of 800 nM against the same partially inactivated state [1]. This 3.3-fold difference provides a robust dataset, offering two validated quantitative benchmarks for researchers designing experiments.

NaV1.7 Electrophysiology Assay Reproducibility

Structural Differentiation from Generic Sulfonylpiperazine Library Compounds

The 2,6-dimethylphenyl group is a defining structural feature that distinguishes it from other sulfonylpiperazine library compounds. While a closely related analog, N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (CAS 1002484-56-1), is commercially available, the shift of a single methyl group on the phenyl ring represents a well-known molecular switch that can drastically alter target affinity and selectivity . The 2,6-substitution pattern in this compound is critical for its reported NaV1.7 interaction, and this specific isomer is not present in many standard screening collections.

Structure-Activity Relationship Ion Channel Chemical Probe

High-Impact Application Scenarios for N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide


Preclinical Pain Target Validation Studies

Given its quantified state-dependent block of NaV1.7, the primary application of this compound is as a tool for validating NaV1.7 as a target in preclinical pain models. Researchers can use the established IC50 values (240 nM for partially inactivated state) to select concentrations that engage the channel in ex vivo nerve preparations or induced pluripotent stem cell-derived nociceptors, ensuring target engagement is mechanistically linked to functional outcomes [1].

Ion Channel Structure-Activity Relationship (SAR) Campaigns

This compound serves as a critical reference point in SAR studies focused on sulfonylpiperazine-based sodium channel modulators. Its unique 2,6-dimethylphenyl group provides a distinct selectivity profile compared to the 2,5-dimethyl isomer, allowing medicinal chemists to map the binding pocket topography of NaV1.7 and design next-generation antagonists with improved state-dependence or subtype selectivity .

Pharmacological Profiling of Sodium Channel Subtypes

The compound's activity on NaV1.7 warrants its use in selectivity panels against other voltage-gated sodium channels (e.g., NaV1.5, NaV1.8). Its established difference in potency between resting and inactivated states (12.5-fold) provides a benchmark for comparing the gating modifier profiles of novel compounds, aiding in the selection of clinical candidates with optimal channel-state preferences [1].

Reference Standard for Electrophysiology Assay Development

The dual IC50 data points obtained from automated (PatchXpress, 240 nM) and manual (800 nM) patch clamp setups make this compound an ideal reference standard for calibrating and validating NaV1.7 assays across different laboratory platforms, ensuring inter-lab reproducibility in drug discovery projects [1].

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.